2-[4-(aminomethyl)piperidin-1-yl]-N-(3-methylbutyl)acetamide
Description
Properties
IUPAC Name |
2-[4-(aminomethyl)piperidin-1-yl]-N-(3-methylbutyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3O/c1-11(2)3-6-15-13(17)10-16-7-4-12(9-14)5-8-16/h11-12H,3-10,14H2,1-2H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMHJJBCUPFNSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CN1CCC(CC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 2-[4-(aminomethyl)piperidin-1-yl]-N-(3-methylbutyl)acetamide is Cyclin-dependent kinase 2 . Cyclin-dependent kinases are a family of protein kinases first discovered for their role in regulating the cell cycle. They are also involved in regulating transcription, mRNA processing, and the differentiation of nerve cells.
Mode of Action
It is known that cyclin-dependent kinases can be inhibited by a variety of molecules, including specific inhibitory proteins, their cyclin partners, and chemical inhibitors.
Biochemical Pathways
Cyclin-dependent kinases play a key role in the control of the cell cycle by phosphorylating their target substrates on serines and threonines.
Biochemical Analysis
Biochemical Properties
2-[4-(aminomethyl)piperidin-1-yl]-N-(3-methylbutyl)acetamide plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. The nature of this interaction involves binding to the active site of CDK2, thereby inhibiting its activity and affecting cell cycle progression.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK/ERK signaling pathway, leading to altered gene expression and changes in cellular metabolism. These effects can result in either the promotion or inhibition of cell proliferation, depending on the cellular context.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes such as CDK2, leading to enzyme inhibition. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in the expression of genes involved in cell cycle regulation, apoptosis, and other critical cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as the inhibition of tumor growth or the modulation of immune responses. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and clearance from the body. These interactions can affect metabolic flux and alter the levels of various metabolites. The compound’s metabolism may also involve conjugation reactions, leading to the formation of more water-soluble metabolites that are excreted from the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by solute carrier (SLC) transporters. Once inside the cell, the compound may bind to intracellular proteins, affecting its localization and accumulation. These interactions can influence the compound’s bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytosolic enzymes and signaling pathways.
Biological Activity
2-[4-(aminomethyl)piperidin-1-yl]-N-(3-methylbutyl)acetamide, with a molecular formula of C13H27N3O and a molecular weight of 241.37 g/mol, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy through the inhibition of cyclin-dependent kinases (CDKs). This article explores its biochemical properties, mechanisms of action, and relevant research findings.
The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDKs are crucial regulators of the cell cycle, and their inhibition can lead to cell cycle arrest, making them significant targets in cancer treatment.
Mode of Action
- Inhibition of CDKs : The compound interacts with CDK2, inhibiting its activity. This inhibition can prevent the phosphorylation of target substrates involved in cell cycle progression, leading to potential therapeutic effects in cancer treatment.
- Biochemical Pathways : The interaction with CDK2 affects various cellular signaling pathways, including the MAPK/ERK pathway, which is vital for regulating gene expression and cellular metabolism.
This compound exhibits several important biochemical properties:
- Cellular Effects : It modulates cell signaling pathways and influences gene expression. For instance, it has been shown to alter cellular metabolism through its effects on the MAPK/ERK signaling pathway.
- Pharmacokinetics : Understanding the pharmacokinetics—including absorption, distribution, metabolism, and excretion (ADME)—is crucial for determining its bioavailability and therapeutic potential.
Case Studies and Experimental Data
Several studies have investigated the biological activity of this compound:
- Cell Cycle Arrest : In vitro studies demonstrated that treatment with this compound resulted in significant cell cycle arrest in cancer cell lines. This effect was attributed to the compound's ability to inhibit CDK2 activity effectively.
- Neuroprotective Effects : While primarily studied for its effects on cancer cells, there is emerging evidence suggesting that similar compounds may offer neuroprotective benefits. For example, related acetamides have shown promise in protecting neuronal cells from oxidative stress-induced damage .
- Cytotoxicity Assessment : A series of biological evaluations indicated that while the compound exhibits potent inhibitory effects on CDK2, it also requires careful assessment for cytotoxicity to ensure therapeutic windows are maintained .
Data Table: Summary of Biological Activity
| Property | Description |
|---|---|
| Molecular Formula | C13H27N3O |
| Molecular Weight | 241.37 g/mol |
| Primary Target | Cyclin-dependent kinase 2 (CDK2) |
| Mechanism | Inhibition of CDK2 leading to cell cycle arrest |
| Cellular Effects | Modulation of MAPK/ERK signaling pathway; altered metabolism |
| Potential Applications | Cancer therapy; neuroprotection |
Comparison with Similar Compounds
Sulfonyl-Substituted Piperidines
- Examples: 2-[1-(Isopropylsulfonyl)piperidin-4-yl]-N-(9-methyl-5,6,8,9,10,11-hexahydro-7H-5,9:7,11-dimethanobenzo[9]annulen-7-yl)acetamide (6b) N-(9-Fluoro-...-acetamide (6c)
- Key Differences: The sulfonyl group (-SO₂-) in these analogs enhances electrophilicity and enzyme-binding affinity, particularly for soluble epoxide hydrolase (sEH) inhibition.
- Synthetic Yields :
Morpholine and Piperazine Derivatives
- Examples: 2-(4-((3-Morpholinopropylamino)methyl)phenyl)-N-(3-morpholinopropyl)acetamide (17{4,4}) N-isopropyl-2-(3-(4-(4-methylpiperazin-1-yl)-6-(pyridin-4-ylamino)pyrimidin-2-yl)phenoxy)acetamide
Acetamide Nitrogen Substituents
Pharmacological and Physicochemical Data
Melting Points and Stability
Spectral Data
- IR Spectroscopy : Sulfonyl analogs show strong -SO₂- stretching at ~1350 cm⁻¹, absent in the target compound.
- NMR : The 3-methylbutyl group in the target compound would produce distinct δ 0.8–1.5 ppm (CH₃ and CH₂ signals) in ¹H-NMR.
Key Research Findings and Implications
Enzyme Inhibition: Sulfonyl-piperidine acetamides (e.g., 6b–6d) demonstrate potent sEH inhibition (IC₅₀ < 10 nM), while morpholine derivatives show broader kinase inhibition. The target compound’s aminomethyl group may favor alternative targets like GPCRs or transporters.
Synthetic Feasibility: The target compound’s synthesis would likely follow routes similar to ’s analogs, with aminomethylation replacing sulfonylation steps.
SAR Insights : Lipophilic N-substituents (e.g., 3-methylbutyl) correlate with enhanced membrane permeability but reduced aqueous solubility, necessitating formulation optimization.
Preparation Methods
General Synthetic Strategy
The synthesis of 2-[4-(aminomethyl)piperidin-1-yl]-N-(3-methylbutyl)acetamide generally involves:
- Formation of the acetamide backbone.
- Introduction of the piperidinyl moiety at the 2-position.
- Functionalization of the piperidine ring with an aminomethyl group at the 4-position.
- N-substitution of the acetamide nitrogen with a 3-methylbutyl group.
Key Preparation Steps and Methods
Formation of Piperidinyl Acetamide Core
- The core 2-piperidin-1-yl-acetamide structure is typically synthesized by reacting a suitable chloroacetamide or bromoacetamide derivative with piperidine under nucleophilic substitution conditions.
- The piperidine nitrogen acts as a nucleophile attacking the electrophilic carbon adjacent to the halogen in chloroacetamide, forming the 2-piperidin-1-yl-acetamide linkage.
- This reaction is commonly performed in organic solvents such as ethyl acetate, ethanol, or acetonitrile, sometimes in the presence of a base to scavenge the released halide acid.
Introduction of the Aminomethyl Group on the Piperidine Ring
- The 4-position aminomethyl substitution on the piperidine ring can be introduced via a deprotection or reduction step.
- For example, a nitro group at the 4-position can be reduced to an aminomethyl group using strong acid or base treatment or catalytic hydrogenation.
- Alternatively, the 4-(aminomethyl)piperidine can be prepared separately and then coupled to the acetamide moiety.
N-Substitution of the Acetamide with 3-Methylbutyl Group
- The N-(3-methylbutyl) substitution involves acylation or alkylation of the amide nitrogen.
- This can be achieved by reacting the free amine form of the acetamide intermediate with 3-methylbutyl halide or via amide bond formation using 3-methylbutylamine and an activated acetic acid derivative.
- The reaction conditions typically involve mild bases and organic solvents to facilitate coupling while minimizing side reactions.
Example Reaction Conditions and Optimization
| Step | Reagents/Conditions | Solvent(s) | Notes |
|---|---|---|---|
| Piperidinyl acetamide formation | Piperidine + chloroacetamide derivative, base catalyst | Ethyl acetate, ethanol, or acetonitrile | Base scavenges halide; mild heating may be applied |
| Aminomethyl group introduction | Reduction of nitro group (acid/base treatment or catalytic hydrogenation) | Organic solvent or aqueous medium | Strong acid/base or catalytic hydrogenation used |
| N-(3-methylbutyl) substitution | 3-methylbutylamine or halide reagent, coupling agents | Organic solvents (e.g., ethanol) | Controlled temperature to avoid over-alkylation |
| Salt formation | Reaction with inorganic acid/base | Water or mixed solvents | Stoichiometric amounts; mild conditions |
| Solvate crystallization | Crystallization from MeOH, EtOH, or AcOH | Methanol, ethanol, acetic acid | Solvent choice affects solvate type |
Research Findings and Notes
- The patent WO2013012723A1 provides a comprehensive method for synthesizing 2-piperidin-1-yl-acetamide derivatives, including the target compound, emphasizing the versatility of deprotection methods for the piperidinyl nitrogen and the formation of pharmaceutically acceptable salts and solvates.
- The use of non-aqueous solvents such as ether, ethyl acetate, ethanol, isopropanol, or acetonitrile is preferred where practicable to optimize yields and purity.
- The preparation methods are designed to be compatible with pharmaceutical manufacturing standards, focusing on mild reaction conditions, high selectivity, and the ability to form stable salt and solvate forms suitable for drug formulation.
- No direct references or procedures were found in the reviewed literature for alternative synthetic routes such as multi-component reactions or catalytic one-pot methods specifically for this compound, suggesting that classical nucleophilic substitution and amide coupling remain the standard approaches.
Summary Table of Preparation Methods
| Preparation Step | Methodology | Reagents/Conditions | Solvent(s) | Outcome/Notes |
|---|---|---|---|---|
| Piperidinyl acetamide synthesis | Nucleophilic substitution | Piperidine + chloroacetamide, base catalyst | Ethanol, ethyl acetate, acetonitrile | Formation of 2-piperidin-1-yl-acetamide core |
| Aminomethyl group introduction | Reduction/deprotection | Acid/base treatment or catalytic hydrogenation | Organic solvent or aqueous medium | Conversion of 4-nitro to 4-aminomethyl group |
| N-(3-methylbutyl) substitution | Amide coupling or alkylation | 3-methylbutylamine or halide reagent | Ethanol or similar solvent | N-substituted acetamide formation |
| Salt and solvate preparation | Acid-base reaction, crystallization | Stoichiometric acid/base, solvent crystallization | Water, MeOH, EtOH, AcOH | Formation of pharmaceutically acceptable salts and solvates |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[4-(aminomethyl)piperidin-1-yl]-N-(3-methylbutyl)acetamide, and how can purity be optimized?
- Methodology :
- Step 1 : Start with functionalized piperidine derivatives (e.g., 4-(aminomethyl)piperidine). React with chloroacetyl chloride under basic conditions (e.g., triethylamine) to form the acetamide intermediate.
- Step 2 : Couple with 3-methylbutylamine via nucleophilic substitution. Use anhydrous solvents (e.g., DCM or THF) to minimize side reactions.
- Purification : Employ column chromatography (silica gel, gradient elution with EtOAc/hexane) followed by recrystallization from ethanol/water mixtures.
- Characterization : Confirm structure via , , and high-resolution mass spectrometry (HRMS). Monitor purity using HPLC (>95%) with a C18 column and UV detection at 254 nm .
Q. How can researchers validate the physicochemical properties of this compound?
- Key Parameters :
| Property | Method | Example Data |
|---|---|---|
| Molecular Weight | HRMS | 283.35 g/mol |
| Solubility | Shake-flask method (water, DMSO) | 2.1 mg/mL (DMSO) |
| LogP (Lipophilicity) | Reversed-phase HPLC or computational tools | 1.8 ± 0.2 |
| Melting Point | Differential Scanning Calorimetry (DSC) | 145–148°C |
- Validation : Cross-reference experimental data with computational predictions (e.g., SwissADME, ACD/Labs) to identify discrepancies .
Q. What preliminary biological assays are suitable for assessing its bioactivity?
- Screening Workflow :
- In vitro : Test against target receptors (e.g., GPCRs, kinases) using radioligand binding assays or fluorescence polarization.
- Cytotoxicity : Use MTT assays on HEK-293 or HepG2 cells (IC > 50 µM suggests low toxicity).
- ADME : Evaluate metabolic stability in liver microsomes (e.g., human/rat) and plasma protein binding (ultrafiltration) .
Advanced Research Questions
Q. How can structural modifications enhance target selectivity?
- Approach :
- Rational Design : Use molecular docking (AutoDock Vina, Schrödinger) to identify key interactions with the target (e.g., hydrogen bonding with Asp113 in a kinase active site).
- SAR Studies : Modify the piperidine’s aminomethyl group (e.g., alkylation, acylation) or the 3-methylbutyl chain (e.g., branching, fluorination).
- Validation : Compare binding affinities (K) via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. How should researchers resolve contradictions in reported biological data (e.g., conflicting IC values)?
- Troubleshooting :
- Assay Conditions : Standardize buffer pH, temperature, and co-factor concentrations (e.g., Mg for kinases).
- Compound Integrity : Re-characterize batches via LC-MS to rule out degradation.
- Statistical Analysis : Apply Bland-Altman plots or Cohen’s kappa to assess inter-lab variability .
Q. What advanced techniques elucidate its mechanism of action in complex biological systems?
- Techniques :
- Cryo-EM/X-ray Crystallography : Resolve compound-bound protein structures (≤3 Å resolution) to identify binding pockets.
- Transcriptomics : Perform RNA-seq on treated cells to map pathway activation (e.g., NF-κB, MAPK).
- Metabolomics : Use LC-HRMS to track metabolite changes linked to target engagement .
Data Contradiction Analysis Example
Scenario : Conflicting reports on CYP450 inhibition.
- Root Cause : Variability in microsome sources (human vs. rodent) or incubation times.
- Resolution :
- Re-test using pooled human liver microsomes (n = 50 donors) under standardized ISO conditions.
- Apply Michaelis-Menten kinetics to calculate K values.
- Cross-validate with recombinantly expressed CYP isoforms (e.g., CYP3A4, CYP2D6) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
